![molecular formula C14H28N2O5Si B3159650 (2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid CAS No. 863658-70-2](/img/structure/B3159650.png)
(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a pentanoic acid group, which is a five-carbon chain with a carboxylic acid (-COOH) at one end. It also has an amide group (-CONH2), which is a common feature in proteins and other bioactive molecules. The trimethylsilyl ethoxy group (-Si(CH3)3-O-CH2-CH3) is often used in organic synthesis as a protecting group .
Molecular Structure Analysis
The (2S,3S) notation refers to the stereochemistry of the molecule, indicating the configuration of the chiral centers. In this case, it suggests that the molecule has two chiral centers, likely at the 2nd and 3rd carbons of the pentanoic acid chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Compound Preparation
Synthesis of Amino Acids and Derivatives : Studies have demonstrated the synthesis and resolution of various amino acids, such as the L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid and related compounds, which are constituent amino acids in specific toxins. The synthesis involves steps like hydrolysis, decarboxylation, and acylase resolution, showcasing a method to obtain optically pure amino acids from their racemic mixtures (Shimohigashi et al., 1976).
Synthesis of Hydroxy-Substituted Derivatives : Research has also focused on synthesizing hydroxy-substituted amino derivatives, such as N5-hydroxy-2-methylornithine, starting from precursor compounds like 2-amino-5-hydroxy-2-methylpentanoic acid. These syntheses provide pathways for creating compounds with potential biological activities (Maehr & Leach, 1978).
Development of Sialoglycoconjugate Analogs : The synthesis of 5-acetamido-3,5-dideoxy-l-arabino-2-heptulosonic acid derivatives and analogs, which are shorter carbon-chain analogs of N-acetylneuraminic acid, represents another application. These derivatives are synthesized through processes involving oxidation, reduction, and acetylation, contributing to the field of glycochemistry and the study of sialoglycoconjugates (Hasegawa et al., 1989).
Preparation of Chiral β-Polyamide Precursors : The preparation of 3-amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride as a precursor for chiral β-polyamides (nylon 3 analogs) illustrates the application in polymer science. This compound is prepared through a multi-step synthesis, showcasing the versatility of such compounds in the synthesis of novel materials (García-Martín et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S)-3-methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O5Si/c1-6-10(2)12(13(18)19)16-11(17)9-15-14(20)21-7-8-22(3,4)5/h10,12H,6-9H2,1-5H3,(H,15,20)(H,16,17)(H,18,19)/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRYIRGDUHSJDH-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



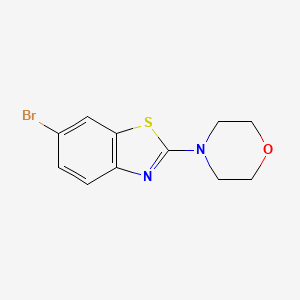
![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)
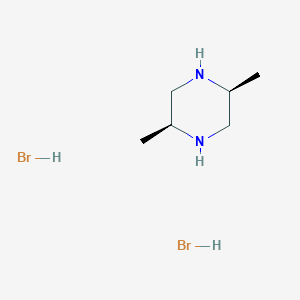
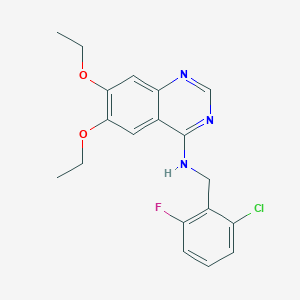

![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)
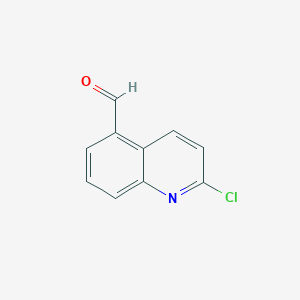
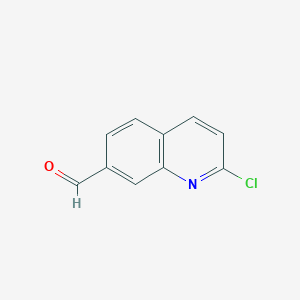

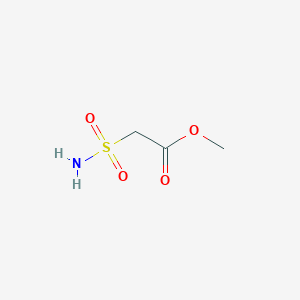
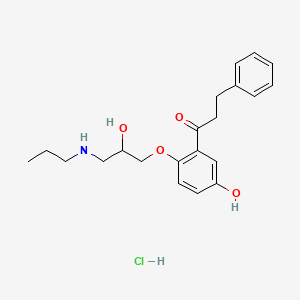
![2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3159670.png)

![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)